N-[2-(cyclohex-1-en-1-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is a useful research compound. Its molecular formula is C13H17N5 and its molecular weight is 243.31 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(1-cyclohexen-1-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is 243.14839556 g/mol and the complexity rating of the compound is 304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Antidepressants and Adenosine Receptor Antagonists
A study by Sarges et al. (1990) discovered a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, structurally related to the compound , demonstrating potent activity as adenosine receptor antagonists with potential as novel and rapid-acting antidepressant agents. These compounds showed significant therapeutic potential, highlighted by their ability to reduce immobility in Porsolt's behavioral despair model in rats, indicating rapid antidepressant effects. The optimal activity was associated with specific substituents indicating a clear structure-activity relationship essential for their therapeutic potential (Sarges, R., Howard, H. R., Browne, R. G., Lebel, L., Seymour, P. A., & Koe, B. (1990)).
Antimicrobial Agents
Bhuiyan et al. (2006) synthesized a series of thienopyrimidine derivatives, including triazolo[4,3-c]thieno[3,2-e]pyrimidine, by reacting heteroaromatic o-aminonitrile with ethyl N-[bis(methylthio)methylene]amino acetate. Some of these derivatives exhibited pronounced antimicrobial activity, demonstrating the potential of this chemical framework in the development of new antimicrobial agents (Bhuiyan, M. H., Rahman, M., Hossain, K., Rahim, A., Hossain, M. I., & Naser, M. A. (2006)).
Tuberculostatic Activity
Titova et al. (2019) focused on the synthesis of structural analogs of a promising antituberculous agent, including ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, through a three-component condensation process. The compounds were evaluated for their tuberculostatic activity, analyzing the structure-activity relations and highlighting the significance of this chemical structure in developing new antituberculosis medications (Titova, Y., Filatova, E., Fedorova, O., Rusinov, G., & Charushin, V. (2019)).
Antitumor and Antihistaminic Activities
Gyoten et al. (2003) synthesized a series of fused pyridazines, including [1,2,4]triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines, which exhibited both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. This dual activity suggests their potential use in treating allergic conditions such as atopic dermatitis and allergic rhinitis. The study highlights the importance of specific structural features for their activity, providing insights into the design of new therapeutic agents (Gyoten, M., Nagaya, H., Fukuda, S., Ashida, Y., & Kawano, Y. (2003)).
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-2-4-11(5-3-1)8-9-14-12-6-7-13-16-15-10-18(13)17-12/h4,6-7,10H,1-3,5,8-9H2,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCWOVMGFRIGFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NN3C=NN=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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